Dimethyl 3-hydroxypentanedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxyglutaric Acid dimethyl ester can be synthesized through the esterification of 3-hydroxyglutaric acid. One common method involves the reaction of 3-hydroxyglutaric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of 3-Hydroxyglutaric Acid dimethyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized lipase enzymes from Candida antarctica has also been studied for the enantioselective hydrolysis and ammonolysis of dimethyl 3-hydroxyglutarate .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyglutaric Acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxoglutaric acid dimethyl ester.
Reduction: Reduction of the ester groups can produce 3-hydroxyglutaric acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxyglutaric Acid dimethyl ester has several scientific research applications:
Biology: It serves as a biomarker for certain metabolic disorders and is involved in cellular metabolism.
Medicine: Research has explored its potential as a therapeutic target in cancer metabolism.
Industry: It is used in the synthesis of various chiral fragments for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxyglutaric Acid dimethyl ester involves its role as a prochiral substrate. It undergoes enzymatic reactions catalyzed by lipases, leading to the formation of chiral intermediates . These intermediates can then participate in various biochemical pathways, including the biosynthesis of statins . The compound’s molecular targets include enzymes involved in the tricarboxylic acid cycle and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-oxoglutarate: Another esterified derivative of glutaric acid, used in similar applications.
3-Hydroxyglutaric acid: The non-esterified form of 3-Hydroxyglutaric Acid dimethyl ester, involved in cellular metabolism.
Dimethyl-1,3-acetonedicarboxylate: A related compound used in organic synthesis.
Uniqueness
3-Hydroxyglutaric Acid dimethyl ester is unique due to its prochiral nature, making it valuable in the synthesis of chiral compounds. Its involvement in cellular metabolism and potential as a biomarker for metabolic disorders further distinguishes it from other similar compounds .
Properties
IUPAC Name |
dimethyl 3-hydroxypentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)3-5(8)4-7(10)12-2/h5,8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPGMRSSZADEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283136 | |
Record name | Dimethyl 3-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-55-7 | |
Record name | 1,5-Dimethyl 3-hydroxypentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 30047 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7250-55-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 3-hydroxypentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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